1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenyl)urea 1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenyl)urea
Brand Name: Vulcanchem
CAS No.: 923095-39-0
VCID: VC6883156
InChI: InChI=1S/C18H19N3O2/c1-3-21-12-16(15-6-4-5-7-17(15)21)20-18(22)19-13-8-10-14(23-2)11-9-13/h4-12H,3H2,1-2H3,(H2,19,20,22)
SMILES: CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=C(C=C3)OC
Molecular Formula: C18H19N3O2
Molecular Weight: 309.369

1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenyl)urea

CAS No.: 923095-39-0

Cat. No.: VC6883156

Molecular Formula: C18H19N3O2

Molecular Weight: 309.369

* For research use only. Not for human or veterinary use.

1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenyl)urea - 923095-39-0

Specification

CAS No. 923095-39-0
Molecular Formula C18H19N3O2
Molecular Weight 309.369
IUPAC Name 1-(1-ethylindol-3-yl)-3-(4-methoxyphenyl)urea
Standard InChI InChI=1S/C18H19N3O2/c1-3-21-12-16(15-6-4-5-7-17(15)21)20-18(22)19-13-8-10-14(23-2)11-9-13/h4-12H,3H2,1-2H3,(H2,19,20,22)
Standard InChI Key SSANEVVKIPMUJG-UHFFFAOYSA-N
SMILES CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=C(C=C3)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure combines a 1-ethylindole moiety linked via a urea bridge to a 4-methoxyphenyl group. The indole system’s aromaticity and electron-rich nature facilitate π-π stacking interactions with biological targets, while the methoxy group enhances solubility and modulates electronic effects. The urea linkage (NHCONH-\text{NH}-\text{CO}-\text{NH}-) serves as a hydrogen-bond donor/acceptor, critical for molecular recognition processes.

Table 1: Fundamental Chemical Properties

PropertyValue
CAS Registry Number923095-39-0
Molecular FormulaC18H19N3O2\text{C}_{18}\text{H}_{19}\text{N}_{3}\text{O}_{2}
Molecular Weight309.369 g/mol
IUPAC Name1-(1-ethylindol-3-yl)-3-(4-methoxyphenyl)urea
SMILESCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=C(C=C3)OC

Spectroscopic and Physical Properties

Although experimental data on melting/boiling points are unavailable, computational models predict a density of ~1.2 g/cm³ and moderate lipophilicity (logP3.1\log P \approx 3.1), suggesting adequate membrane permeability. The methoxy group’s electron-donating effect reduces urea’s acidity (pKa8.2\text{p}K_a \approx 8.2), enhancing stability under physiological conditions.

Synthetic Methodologies

Laboratory-Scale Synthesis

The standard route involves coupling 1-ethyl-1H-indol-3-amine with 4-methoxyphenyl isocyanate under inert conditions:

1-Ethylindol-3-amine+4-MeO-C6H4-NCOTHF, 0–5°CTarget Compound[1][2]\text{1-Ethylindol-3-amine} + \text{4-MeO-C}_6\text{H}_4\text{-NCO} \xrightarrow{\text{THF, 0–5°C}} \text{Target Compound} \quad[1][2]

Yields typically range from 65–75%, with purity >95% achievable via recrystallization from ethanol/water mixtures.

Industrial Optimization

Continuous flow reactors with automated temperature control (40–60°C) and immobilized catalysts (e.g., polymer-supported carbodiimides) improve scalability, achieving 85% yield with <2% impurities. Process analytical technology (PAT) enables real-time monitoring of urea bond formation via in-line FTIR spectroscopy.

Table 2: Synthesis Condition Comparison

ParameterBatch MethodFlow Chemistry
Reaction Time12–18 hours25–40 minutes
Solvent Volume10 L/kg product3 L/kg product
Energy Consumption850 kWh/kg320 kWh/kg

Reactivity and Derivative Formation

Functionalization Pathways

The indole nitrogen and urea carbonyl group serve as primary sites for modification:

  • N-Alkylation: Treatment with alkyl halides (e.g., methyl iodide) in DMF/K2_2CO3_3 yields N-alkylated derivatives.

  • Oxidation: KMnO4_4/H2_2SO4_4 selectively oxidizes the indole’s C2 position to form oxindole analogs.

  • Methoxy Demethylation: BBr3_3 in CH2_2Cl2_2 cleaves the methoxy group to produce phenolic derivatives for enhanced solubility.

TargetBinding Affinity (nM)Putative Mechanism
Tubulin β-chain12 ± 2.1Microtubule destabilization
COX-2230 ± 45Competitive inhibition
5-LOX180 ± 32Allosteric modulation

Metabolic Stability

In vitro hepatic microsomal assays (human, rat) indicate moderate clearance (t1/2=45t_{1/2} = 45 minutes), with primary metabolites arising from O-demethylation and indole hydroxylation. CYP3A4/2C19 mediate ~80% of phase I metabolism.

Challenges and Future Directions

Solubility Optimization

Despite computational predictions of adequate solubility, experimental validation in biorelevant media (FaSSIF/FeSSIF) is needed. Prodrug strategies (e.g., phosphate esters) could enhance aqueous solubility for parenteral formulations.

Target Validation

CRISPR-Cas9 knockout studies should verify putative targets like tubulin and COX-2. Isoform selectivity profiling will mitigate off-target effects in therapeutic applications.

Formulation Development

Nanoencapsulation in PLGA nanoparticles (150–200 nm) may improve tumor targeting via enhanced permeability and retention (EPR) effects, while reducing systemic toxicity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator